molecular formula C15H9ClN4OS B4660413 N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B4660413
M. Wt: 328.8 g/mol
InChI Key: RJVAVHAJUXEOKT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole, imidazopyridine, and carboxamide

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid in the presence of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-9-5-6-13-17-11(8-20(13)7-9)14(21)19-15-18-10-3-1-2-4-12(10)22-15/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAVHAJUXEOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

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